molecular formula C23H19N3O4S B2682145 N-(4-(benzyloxy)benzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1396851-81-2

N-(4-(benzyloxy)benzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2682145
CAS No.: 1396851-81-2
M. Wt: 433.48
InChI Key: HUCUDLNSAYWCQF-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)benzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a thiophene-3-carboxamido group and a benzyloxybenzyl carboxamide side chain.

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c27-21(18-10-11-31-15-18)26-23-25-20(14-30-23)22(28)24-12-16-6-8-19(9-7-16)29-13-17-4-2-1-3-5-17/h1-11,14-15H,12-13H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCUDLNSAYWCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=COC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzyloxy)benzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and efficacy against various pathogens and cancer cell lines.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes the formation of the oxazole ring followed by the introduction of the thiophene and benzyloxy groups. The detailed synthetic route can be found in patent literature, which outlines various methodologies for producing this compound and its analogs .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. A study evaluated a series of related compounds for their ability to inhibit Mycobacterium tuberculosis (Mtb), revealing that some derivatives displayed minimal inhibitory concentrations (MICs) comparable to first-line treatments like isoniazid .

Table 1: Antimicrobial Activity Against Mtb

CompoundMIC (µg/ml)
Isoniazid0.1
Compound A0.2
Compound B0.5

Additionally, derivatives have shown selectivity for bacterial cells over mammalian cells, indicating a potential therapeutic index that warrants further exploration .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have demonstrated that certain oxazole derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. For instance, compounds structurally related to this compound were tested against glioma cell lines, showing significant reductions in cell viability and induction of cell death pathways .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
Glioma510
HepG2501
Vero>100-

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for bacterial survival.
  • Induction of Apoptosis : In cancer cells, it appears to activate intrinsic apoptotic pathways, leading to programmed cell death.
  • Selective Toxicity : The structural features contribute to its ability to selectively target microbial cells while sparing human cells, which is crucial for minimizing side effects during treatment.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Case Study 1 : A derivative with a similar structure was tested in a clinical setting for tuberculosis treatment and showed promising results with a significant reduction in bacterial load without severe side effects.
  • Case Study 2 : In vitro studies on glioma cells demonstrated that treatment with related oxazole derivatives resulted in enhanced apoptosis markers compared to controls, suggesting potential as an adjunct therapy in oncology.

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of N-(4-(benzyloxy)benzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is its efficacy against Mycobacterium tuberculosis. A study synthesized a series of compounds related to this structure and evaluated their ability to inhibit the growth of the M. tuberculosis H37Rv strain. Among these, certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to isoniazid, a first-line tuberculosis treatment .

Case Study: Synthesis and Evaluation

  • Compounds Synthesized : 27 derivatives based on the benzyloxybenzyl structure.
  • Key Findings : Two compounds showed promising MIC values, indicating their potential as new antitubercular agents.
  • Selectivity : The compounds demonstrated selective toxicity with minimal effects on Vero and HepG2 cell lines, suggesting a favorable safety profile.

Data Table: AChE Inhibition Potency

CompoundIC50 (µM)Reference
Compound A11.55
Compound B17.50
This compoundTBDThis Study

Synthesis Techniques

The synthesis of this compound has been explored using various methodologies, including one-pot reactions that enhance efficiency and yield. The use of palladium catalysts has been noted for promoting reactions that lead to the formation of complex oxazole derivatives .

Synthesis Overview

  • Method : Sequential reactions involving picolinamide and aldehydes under palladium catalysis.
  • Yield : Achieved yields were reported up to 62% for similar oxazole derivatives.

Comparison with Similar Compounds

Structural Analog: 2-(Thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide

This compound (CAS:1396815-19-2) shares the oxazole-thiophene carboxamide backbone but substitutes the benzyloxy group with a trifluoromethoxy (OCF₃) group on the benzyl side chain .

  • Key Differences: Electron Effects: The OCF₃ group is strongly electron-withdrawing, which may enhance metabolic stability compared to the electron-donating benzyloxy (OCH₂Ph) group. Synthetic Complexity: Introducing OCF₃ may require fluorination steps, increasing synthetic difficulty compared to benzyloxy derivatives.

Benzothiazole-Based Carboxamides

Compounds such as N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide () differ in their heterocyclic core (benzothiazole vs. oxazole) and include a thiazolidinone ring .

  • Structural Contrasts: Heterocycle Reactivity: Benzothiazoles exhibit distinct electronic properties due to sulfur and nitrogen atoms, influencing binding interactions in biological systems. Synthetic Conditions: These compounds are synthesized in ethanol at 173–213°C with moderate yields (60–93%), whereas oxazole derivatives may require milder conditions due to oxazole’s stability .

Triazole Derivatives

Triazole-thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones from ) feature a triazole ring instead of oxazole and include sulfonyl groups .

  • Functional Group Impact :
    • Tautomerism : Triazole-thiones exist in thione-thiol tautomeric forms, absent in the target oxazole compound, which could affect solubility and reactivity.
    • Spectral Signatures : IR spectra of triazole-thiones lack carbonyl bands (~1660 cm⁻¹) but show C=S stretches (~1250 cm⁻¹), whereas oxazole carboxamides would exhibit strong C=O and N-H stretches .

Comparative Data Table

Compound Name / Class Core Structure Key Functional Groups Synthesis Conditions Key Spectral Features (IR)
Target Compound Oxazole Benzyloxybenzyl, Thiophene carboxamide Not specified Expected: C=O (~1680 cm⁻¹), N-H (~3300 cm⁻¹)
2-(Thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide Oxazole Trifluoromethoxybenzyl, Thiophene carboxamide Similar coupling reactions C=O (~1680 cm⁻¹), C-F (~1250–1100 cm⁻¹)
Benzothiazole Carboxamides Benzothiazole Fluorophenyl, Thiazolidinone EtOH, 173–213°C, 60–93% yield C=O (~1680 cm⁻¹), S-C=N (~1450 cm⁻¹)
Triazole-Thiones 1,2,4-Triazole Phenylsulfonyl, Difluorophenyl NaOH reflux, 8% solution C=S (~1250 cm⁻¹), NH (~3400 cm⁻¹)

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of oxazole intermediates followed by sequential coupling of thiophene and benzyloxybenzyl groups. Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt or carbodiimides under inert atmospheres to minimize side reactions .
  • Solvent selection : Dichloromethane (DCM) or acetonitrile (MeCN) is preferred for polar intermediates, while THF is used for cyclization steps .
  • Temperature control : Ice baths (0–5°C) for exothermic steps (e.g., acyl chloride additions) and reflux (50–80°C) for cyclization .
    Critical Note : The benzyloxy group is sensitive to hydrogenolysis; avoid catalytic hydrogenation in later steps .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry of the oxazole ring and monitor amide bond formation (e.g., δ 8.1–8.3 ppm for oxazole protons) .
  • HPLC-MS : Ensure >95% purity using C18 columns with acetonitrile/water gradients; track molecular ions ([M+H]+) for mass validation .
  • FT-IR : Identify carbonyl stretches (1650–1700 cm⁻¹ for amides, 1720 cm⁻¹ for oxazole C=O) .

Advanced Research Questions

Q. How can reaction yields be optimized for oxazole-carboxamide derivatives with sensitive functional groups?

  • Methodological Answer :
  • Protecting groups : Temporarily protect thiophene sulfur or benzyloxy groups with tert-butyldimethylsilyl (TBS) to prevent oxidation during synthesis .
  • Catalyst screening : Test Pd(PPh₃)₄ for Suzuki-Miyaura couplings of arylboronic acids to the oxazole core .
  • Table: Reaction Optimization Parameters
ParameterOptimal ConditionYield Improvement
SolventAnhydrous DMF+15%
Coupling AgentHATU vs. EDCHATU (+20%)
Temperature50°C (amide coupling)+10%
Referenced from

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound class?

  • Methodological Answer :
  • Metabolic stability assays : Use liver microsomes to assess if rapid metabolism in vivo reduces efficacy (e.g., CYP3A4/2D6 interactions) .
  • Pharmacokinetic profiling : Measure brain permeability via logP calculations (target >2.5) and compare with analogs like THIIC (’s mGlu2 potentiator) .
  • Dose-response reconciliation : Adjust in vivo dosing to account for plasma protein binding discrepancies .

Q. How to design experiments to elucidate the mechanism of action involving targets like mGlu2 receptors?

  • Methodological Answer :
  • Target validation : Use siRNA knockdown in neuronal cells to confirm mGlu2 dependency .
  • Bias signaling assays : Compare cAMP inhibition (Gi pathway) vs. β-arrestin recruitment using BRET-based biosensors .
  • Structural analogs : Test truncated variants (e.g., removing thiophene) to identify pharmacophores critical for receptor binding .

Structural and Computational Analysis

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to mGlu2 receptors (PDB: 6N4W). Focus on hydrogen bonds between the oxazole carbonyl and Ser159/Asn162 residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzyloxy group in hydrophobic pockets .
  • QSAR models : Train models on analogs (e.g., from ) to correlate substituent electronegativity with IC50 values .

Data Contradiction Analysis

Q. How to address conflicting results in cytotoxicity assays across similar oxazole-carboxamides?

  • Methodological Answer :
  • Assay standardization : Normalize data using MTT vs. ATP-based viability assays to rule out protocol variability .
  • Check redox activity : Some oxazoles interfere with tetrazolium dyes; confirm results with flow cytometry (Annexin V/PI) .
  • Table: Comparative Cytotoxicity of Analogs
CompoundIC50 (μM) HeLaIC50 (μM) MCF-7Notes
Target compound12.318.9High ROS generation
N-(4-methoxyphenyl) analog45.6>50Low solubility
Referenced from

Safety and Stability

Q. What protocols mitigate decomposition risks during storage?

  • Methodological Answer :
  • Storage conditions : Use amber vials at –20°C under argon; avoid freeze-thaw cycles .
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous formulations to prevent oxidation of the thiophene moiety .

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